An In-Depth Technical Guide to METRIBUZIN-DESAMINO: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to METRIBUZIN-DESAMINO: Chemical Properties, Structure, and Analysis
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Metribuzin-desamino (DA), a primary transformation product of the widely used triazine herbicide Metribuzin, is a compound of significant interest in environmental science, toxicology, and analytical chemistry.[1][2] Its presence in soil and water serves as an indicator of the environmental fate of its parent compound. This guide provides a detailed examination of the chemical properties, structure, synthesis, and analysis of Metribuzin-desamino, offering valuable insights for professionals in research and development.
Chemical Identity and Physicochemical Properties
Metribuzin-desamino, systematically named 6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one, is a triazinone derivative. Its chemical identity is well-established with the CAS Number 35045-02-4.[3]
Structure:
The molecular structure of Metribuzin-desamino is characterized by a 1,2,4-triazin-5(4H)-one ring substituted with a tert-butyl group at the 6th position and a methylthio group at the 3rd position.
Caption: Chemical structure of Metribuzin-desamino.
Physicochemical Data:
A summary of the key physicochemical properties of Metribuzin-desamino is presented in the table below. These properties are crucial for understanding its environmental mobility, persistence, and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃OS | [3] |
| Molecular Weight | 199.28 g/mol | [3] |
| CAS Number | 35045-02-4 | [3] |
| IUPAC Name | 6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(2H)-one | LGC Standards |
| Melting Point | 199-200 °C | [3] |
| Boiling Point | 274.9 °C at 760 mmHg | [3] |
| Water Solubility | 475 mg/L at 20 °C | [4] |
| Vapor Pressure | 6.5 x 10⁻³ mPa at 20 °C | [4] |
| Synonyms | Deaminated metribuzin, DA-metribuzin, 6-tert-butyl-3-methylsulfanyl-2H-1,2,4-triazin-5-one | LGC Standards,[4] |
Formation and Synthesis
Metribuzin-desamino is primarily formed in the environment through the degradation of the herbicide Metribuzin. This transformation can occur through two main pathways: microbial degradation and photodegradation.
Environmental Transformation Pathways:
The degradation of Metribuzin to Metribuzin-desamino is a key step in its environmental fate. This process involves the removal of the amino group from the triazine ring.
Caption: Microbial degradation pathway of Metribuzin.
Laboratory Synthesis:
While Metribuzin-desamino is primarily of interest as a metabolite, a laboratory-scale synthesis can be valuable for producing analytical standards and for further toxicological studies. A plausible synthesis route involves the deamination of Metribuzin.
Protocol for Deamination of Metribuzin:
Disclaimer: This is a proposed method based on chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
-
Dissolution: Dissolve a known quantity of Metribuzin in a suitable organic solvent (e.g., ethanol).
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Acidification: Add a strong acid, such as hydrochloric acid, to the solution.
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Nitrosation: Cool the mixture in an ice bath and slowly add a solution of sodium nitrite. The in-situ formation of nitrous acid will facilitate the deamination.
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Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a base (e.g., sodium bicarbonate) and extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product using column chromatography to obtain pure Metribuzin-desamino.
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Characterization: Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point determination.
Analytical Methodologies
The accurate detection and quantification of Metribuzin-desamino in environmental matrices are crucial for monitoring the fate of Metribuzin and for risk assessment. Several advanced analytical techniques are employed for this purpose.
Sample Preparation:
Effective extraction and cleanup are critical for obtaining reliable analytical results.
Workflow for Soil and Water Sample Preparation:
Caption: General workflow for sample preparation.
Chromatographic and Spectrometric Analysis:
Liquid chromatography and gas chromatography coupled with tandem mass spectrometry (LC-MS/MS and GC-MS/MS) are the most common and reliable methods for the analysis of Metribuzin-desamino.
Protocol for LC-MS/MS Analysis:
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Chromatographic Separation:
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Column: A C18 reversed-phase column is typically used.
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Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: A small volume of the final extract (e.g., 5-10 µL) is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
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Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions.
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Data Analysis: The concentration of Metribuzin-desamino is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared with certified reference standards.
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Toxicological Profile and Biological Significance
The toxicological profile of Metribuzin-desamino is an area of active research. While the toxicity of the parent compound, Metribuzin, has been extensively studied, data specifically on its metabolites are less abundant.[5] However, it is crucial to understand the potential health and environmental effects of these transformation products.
Some studies suggest that the degradation products of herbicides can sometimes be more toxic than the parent compound. Therefore, monitoring the presence of Metribuzin-desamino is essential for a comprehensive environmental risk assessment.[6] It is known to be a significant metabolite found in soil and can potentially leach into groundwater.[4]
The primary mechanism of action of the parent herbicide, Metribuzin, is the inhibition of photosynthesis at the photosystem II level.[7] The extent to which Metribuzin-desamino retains this or exhibits other biological activities requires further investigation.
Conclusion
Metribuzin-desamino is a key metabolite in the environmental degradation of the herbicide Metribuzin. Its chemical and physical properties dictate its fate and transport in the environment. The analytical methods outlined in this guide provide the necessary tools for its accurate monitoring. A deeper understanding of its toxicological profile and biological activity is an important area for future research to ensure a complete assessment of the environmental impact of Metribuzin use.
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